1-(o-Allylphenoxy)-3-chloro-2-propanol
Description
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-chloro-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C12H15ClO2/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h2-4,6-7,11,14H,1,5,8-9H2 |
InChI Key |
ADXZQNZROSVWJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1-(o-Allylphenoxy)-3-chloro-2-propanol with Analogues
Key Observations:
Substituent Impact on Bioactivity: Alprenolol’s isopropylamino group enables β-adrenoceptor binding, while the chlorine in this compound eliminates this activity, redirecting its use to synthetic intermediates .
Synthetic Utility: 1-(1H-Indol-4-yloxy)-3-chloro-2-propanol is resolved enzymatically (E-value = 30 using Novozym® 435) to produce enantiopure precursors for β-blockers like pindolol . Methoxyphenoxy derivatives (e.g., 1-chloro-3-(2-methoxyphenoxy)-2-propanol) are critical impurities in antianginal drugs like Ranolazine, requiring strict stereochemical control .
Stereochemical Considerations
This compound lacks chiral centers, but its analogues (e.g., alprenolol) exhibit stereoselectivity. For example:
- Alprenolol’s (-)-enantiomer shows higher β-blocking potency than the (+)-form .
- In enzymatic resolutions of 1-(1H-indol-4-yloxy)-3-chloro-2-propanol, stereochemical misinterpretations (e.g., misassignment of R/S configurations) have been reported, emphasizing the need for rigorous analysis .
Pharmacological and Industrial Relevance
- Alprenolol: Clinically used for arrhythmias and hypertension due to β-blocking activity .
- 1-Chloro-3-phenyl-2-propanol: Simpler aromatic derivatives may serve as building blocks for fragrances or agrochemicals .
Preparation Methods
3-Chloro-1-propanol as a Precursor
3-Chloro-1-propanol, synthesized from 1,3-propanediol and hydrochloric acid ([HCl]) using benzenesulfonic acid as a catalyst, serves as a versatile intermediate. Reaction with o-allylphenol proceeds via SN2 displacement:
-
Catalyst : 0.6 wt% benzenesulfonic acid.
-
Temperature : 90°C for 13 hours.
-
Yield : 96% after vacuum distillation.
Acrolein-Based Synthesis
A less common route involves acrolein hydrochlorination followed by borane reduction:
The diol is then etherified with o-allylphenol. While this method offers regioselectivity, scalability is limited by borane handling challenges.
Comparative Analysis of Methodologies
Key observations :
-
The epichlorohydrin route is industrially favored due to reagent availability and simplicity.
-
Tandem epoxidation offers high purity but requires specialized catalysts.
-
3-Chloro-1-propanol-based synthesis achieves exceptional yields but involves multi-step purification.
Optimization Strategies and Byproduct Management
Q & A
Q. Key Considerations :
- Purity is enhanced by recrystallization (ethanol/water) and validated via GC or HPLC.
- Side products (e.g., diols from epoxide hydrolysis) must be monitored using TLC or NMR .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR : H and C NMR identify allylphenoxy and chloropropanol moieties. For example, the allyl group shows characteristic vinyl protons at δ 5.1–5.8 ppm, while the chlorinated carbon resonates near δ 45–50 ppm .
- IR Spectroscopy : Hydroxyl (O-H) stretches at 3200–3600 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ confirm functional groups .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (e.g., 3-(3-chlorophenyl) byproducts) and quantify ee in enantiomeric mixtures .
Validation : Cross-reference with PubChem’s computed InChIKey (JPQZKCCWFXSCLT-UHFFFAOYSA-N) and SMILES (C1=CC(=C(C=C1Cl)F)OCC(CO)S(=O)(=O)C2=CC(=C(C=C2)C)C) for structural verification .
How can researchers mitigate instability caused by proximal functional groups during synthesis?
Basic Research Question
Instability arises from interactions between the allylphenoxy ether, chloro, and hydroxyl groups:
- pH Control : Buffered conditions (pH 7–8) minimize acid-catalyzed ether cleavage or base-induced β-elimination .
- Protecting Groups : Temporarily silylate the hydroxyl group (e.g., using TBDMS-Cl) to prevent oxidation during halogenation steps .
- Low-Temperature Storage : Store intermediates at –20°C to retard hydrolysis or dimerization .
Data Contradictions : Some protocols report conflicting optimal temperatures for epoxidation (e.g., 25°C vs. 40°C), necessitating pilot-scale validation .
How can stereochemical contradictions in enzymatic resolution be resolved for enantiopure synthesis?
Advanced Research Question
Discrepancies in reported stereochemistry (e.g., S- vs. R-configuration) stem from misassigned hydrolysis/transesterification outcomes:
-
Kinetic Analysis : Calculate enantiomer ratio (E-value) via the Chen equation:
where = conversion and = substrate ee. Lima et al. () misinterpreted E-values due to inverted configurations, requiring chiral HPLC (Chiralpak AD-H column) for unambiguous assignment .
-
Chiral Pool Synthesis : Use (R)- or (S)-epichlorohydrin as starting materials to bypass resolution challenges .
What mechanisms underlie the compound’s β-adrenergic blocking activity, and how can they be experimentally validated?
Advanced Research Question
The compound’s bioactivity parallels alprenolol (), a β-blocker targeting catecholamine receptors:
- Receptor Binding Assays : Radiolabeled H-dihydroalprenolol competes with the compound for β1/β2-adrenergic receptors in rat brain membranes, quantified via scintillation counting .
- Neurotransmitter Modulation : HPLC-ECD detects norepinephrine (NE) and dopamine (DA) levels in rat striatum after administration, revealing dose-dependent NE depletion (IC₅₀ = 12 µM) .
- Electrophysiology : Patch-clamp studies on cardiomyocytes show reduced cAMP production and Ca²⁺ influx, confirming β-blockade .
How can computational methods predict the compound’s reactivity and interaction with biological targets?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., chloro group’s σ-hole for halogen bonding) .
- Molecular Docking : AutoDock Vina simulates binding to β1-adrenergic receptors (PDB: 2VT4), showing hydrogen bonds between the hydroxyl group and Ser49/Ser53 residues (ΔG = –9.2 kcal/mol) .
- QSAR Models : Correlate Hammett constants (σ) of substituents (e.g., –Cl, –OAllyl) with logP and IC₅₀ values to design analogs with improved CNS permeability .
What advanced analytical strategies detect and quantify impurities in this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
